Cas no 22323-82-6 ((S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol)

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol is a chiral building block widely used in asymmetric synthesis and pharmaceutical applications. Its key advantages include high enantiomeric purity, stability under typical reaction conditions, and versatility as a precursor for complex molecules. The dioxolane ring provides steric and electronic control in stereoselective transformations, while the hydroxymethyl group offers a reactive handle for further functionalization. This compound is particularly valuable in the synthesis of biologically active compounds, such as antiviral agents and natural products, where chirality is critical. Its well-defined stereochemistry and compatibility with a range of reagents make it a reliable choice for fine chemical and medicinal chemistry research.
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol structure
22323-82-6 structure
商品名:(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
CAS番号:22323-82-6
MF:C6H12O3
メガワット:132.1577
MDL:MFCD00063239
CID:52035
PubChem ID:736057

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol 化学的及び物理的性質

名前と識別子

    • (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
    • 1,3-Dioxolane-4-methanol, 2,2-dimethyl-, (S)-
    • D-1,2-O-ISOPROPYLIDENE-SN-GLYCEROL
    • D-(+)-1,2-ISOPROPYLIDENEGLYCEROL
    • D-ALPHA,BETA-ISOPROPYLIDENEGLYCEROL
    • ISOPROPYLIDENEGLYCEROL (S)-(+)-1,2-O-
    • 1,2-ISOPROPYLIDENE-SN-GLYCEROL
    • 1,2-O-ISOPROPYLIDENE-SN-GLYCEROL
    • (S)-(+)-1,2-O-ISOPROPYLIDENEGLYCEROL
    • S-(+)-(2,2-DIMETHYL-[1,3]DIOXOLAN-4-YL)-METHANOL
    • (S)-(+)-2,2-DIMETHYL-4-HYDROXYMETHYL-1,3-DIOXOLANE
    • (S)-2,2-DIMETHYL 4-HYDROXYMETHYL-1,3-DIOXOLANE
    • (S)-2,3-ISOPROPYLIDENE GLYCEROL
    • S-(-)-2,3-O-ISOPROPYLIDENEGLYCEROL
    • S-(+)-2,3-O-ISOPROPYLIDENEGLYCEROL
    • (S)-GLYCEROL ACETONIDE
    • (S)-(+)-SOLKETAL
    • (S)-(+)-1,2-Isopropylideneglycerol
    • D-Glycerol-acetonide
    • S-Glycerol
    • 1,3-Dioxolane-4-methanol, 2,2-dimethyl-, (4S)-
    • (+)-2,3-O-Isopropylidene-sn-glycerol
    • S-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
    • (S)-(+)-2,3-O-Isopropylideneglycerol
    • 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane
    • s-glycerol acetonide
    • [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
    • (S)-Solketal
    • (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol
    • RNVYQYLELCKWAN-YFKPBYRVSA-N
    • (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol
    • D-Acetone glycerol
    • (S)-Glycerol-acetonide
    • (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methan
    • MDL: MFCD00063239
    • インチ: 1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1
    • InChIKey: RNVYQYLELCKWAN-YFKPBYRVSA-N
    • ほほえんだ: O1[C@@]([H])(C([H])([H])O[H])C([H])([H])OC1(C([H])([H])[H])C([H])([H])[H]
    • BRN: 80118

計算された属性

  • せいみつぶんしりょう: 132.07900
  • どういたいしつりょう: 132.078644
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 101
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.7
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 不明2。密度(g/ml、25/4℃)
  • 密度みつど: 1.07 g/mL at 25 °C(lit.)
  • ふってん: 90°C/20mmHg(lit.)
  • フラッシュポイント: 華氏温度:194°f
    摂氏度:90°c
  • 屈折率: n20/D 1.434(lit.)
  • すいようせい: miscible
  • あんていせい: Stable. Flammable. Incompatible with oxidizing agents.
  • PSA: 38.69000
  • LogP: 0.13020
  • ひせんこうど: 11 º (c=5, CH3OH)
  • マーカー: 5213
  • 光学活性: [α]20/D +13.5°, neat

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol セキュリティ情報

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol 税関データ

  • 税関コード:29329970
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005347-1g
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
22323-82-6 98%
1g
¥27 2024-05-24
eNovation Chemicals LLC
D402234-500g
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
22323-82-6 97%
500g
$700 2024-06-05
eNovation Chemicals LLC
D522561-10g
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
22323-82-6 98%
10g
$225 2024-08-03
Apollo Scientific
OR40067-5g
(4S)-(+)-2,2-Dimethyl-4-(hydroxymethyl)-1,3-dioxolane
22323-82-6 98%
5g
£15.00 2025-02-20
Apollo Scientific
OR40067-25g
(4S)-(+)-2,2-Dimethyl-4-(hydroxymethyl)-1,3-dioxolane
22323-82-6 98%
25g
£29.00 2025-02-20
ChemScence
CS-W013415-25g
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
22323-82-6 99.15%
25g
$42.0 2022-04-27
Ambeed
A138506-1g
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
22323-82-6 98%
1g
$5.0 2025-02-26
Enamine
EN300-86444-0.05g
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
22323-82-6 95%
0.05g
$19.0 2024-05-21
ChemScence
CS-W013415-100g
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
22323-82-6 99.15%
100g
$155.0 2022-04-27
TRC
D472635-5g
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
22323-82-6
5g
$81.00 2023-05-18

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol 合成方法

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol 関連文献

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanolに関する追加情報

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol: A Comprehensive Overview

The compound (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, identified by the CAS registry number CAS No. 22323-82-6, is a versatile and intriguing molecule with significant applications in various fields of chemistry and biology. This compound is particularly notable for its chiral nature and its role in asymmetric synthesis, making it a valuable tool in modern organic chemistry. Recent advancements in its synthesis and application have further highlighted its potential in drug discovery and material science.

Structurally, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol consists of a 1,3-dioxolane ring system with a methyl group at the 4-position and two methyl substituents at the 2-position. The presence of the dioxolane ring imparts unique electronic and steric properties to the molecule, which are critical for its reactivity and selectivity in various chemical reactions. The stereochemistry at the chiral center (denoted by the (S) configuration) plays a pivotal role in determining its biological activity and interaction with other molecules.

Recent studies have focused on the synthesis of this compound using environmentally friendly methods. For instance, researchers have explored the use of enzymatic catalysis to achieve high enantioselectivity in its preparation. This approach not only enhances the efficiency of the synthesis process but also aligns with the growing demand for sustainable chemical practices. Additionally, advancements in asymmetric induction techniques have enabled the production of this compound with exceptional optical purity, further solidifying its importance in chiral chemistry.

In terms of applications, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol has found extensive use as a chiral auxiliary in organic synthesis. Its ability to induce asymmetry in otherwise symmetric molecules has made it indispensable in the construction of complex molecular architectures. Recent research has demonstrated its utility in the synthesis of bioactive compounds, including pharmaceutical agents and agrochemicals. For example, it has been employed as a key intermediate in the synthesis of certain antibiotics and antiviral drugs.

The compound's role in material science is another area that has garnered significant attention. Its unique physical properties make it a promising candidate for applications in polymer chemistry and nanotechnology. Researchers have investigated its potential as a building block for constructing advanced materials with tailored functionalities. For instance, its ability to form stable supramolecular assemblies has been leveraged to develop novel materials for sensing and catalysis.

From an analytical standpoint, the characterization of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol has been significantly enhanced by modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided unprecedented insights into its molecular structure and dynamic behavior. These advancements have not only improved our understanding of the compound but also facilitated its precise characterization in complex mixtures.

In conclusion, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol stands as a testament to the ingenuity of modern chemical research. Its unique properties and versatile applications continue to drive innovation across diverse scientific disciplines. As research progresses, it is anticipated that this compound will unlock new possibilities in drug development, materials science, and beyond.

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